Cas no 865780-25-2 (methyl 6-hydroxycyclohex-1-ene-1-carboxylate)

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is a cyclohexene derivative featuring both a hydroxyl group and a methyl ester functional group, making it a versatile intermediate in organic synthesis. Its structure allows for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and fine chemicals. The hydroxyl group provides a reactive site for derivatization, while the ester moiety offers stability and compatibility with various reaction conditions. This compound is particularly useful in stereoselective synthesis due to its cyclic framework. Its balanced reactivity and stability make it a valuable building block for researchers developing complex molecular architectures. Proper handling and storage under inert conditions are recommended to maintain its integrity.
methyl 6-hydroxycyclohex-1-ene-1-carboxylate structure
865780-25-2 structure
Product Name:methyl 6-hydroxycyclohex-1-ene-1-carboxylate
CAS No:865780-25-2
MF:C8H12O3
MW:156.179082870483
MDL:MFCD30339247
CID:4258681
PubChem ID:11579169
Update Time:2025-05-19

methyl 6-hydroxycyclohex-1-ene-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclohexene-1-carboxylic acid, 6-hydroxy-, methyl ester
    • methyl 6-hydroxycyclohex-1-ene-1-carboxylate
    • F70119
    • Methyl 6-hydroxycyclohexene-1-carboxylate
    • 886-089-4
    • methyl6-hydroxycyclohex-1-ene-1-carboxylate
    • 865780-25-2
    • EN300-26277751
    • MDL: MFCD30339247
    • Inchi: 1S/C8H12O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4,7,9H,2-3,5H2,1H3
    • InChI Key: HWLPTQRYNXLANA-UHFFFAOYSA-N
    • SMILES: OC1C(C(=O)OC)=CCCC1

Computed Properties

  • Exact Mass: 156.078644241g/mol
  • Monoisotopic Mass: 156.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.5Ų

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Additional information on methyl 6-hydroxycyclohex-1-ene-1-carboxylate

Methyl 6-Hydroxycyclohex-1-ene-1-Carboxylate: A Comprehensive Overview

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate, identified by the CAS number 865780-25-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a hydroxyl group and a methyl ester functional group. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

The structure of methyl 6-hydroxycyclohex-1-ene-1-carboxylate consists of a six-membered cyclohexene ring with a double bond at the 1-position. The hydroxyl group is located at the 6-position, while the carboxylate group is esterified with a methyl group at the 1-position. This arrangement creates a molecule with both aromatic and aliphatic characteristics, which can be advantageous in certain chemical reactions and applications.

Recent studies have highlighted the potential of methyl 6-hydroxycyclohex-1-ene-1-carboxylate in various areas, including drug design, polymer synthesis, and as a precursor for other organic compounds. For instance, researchers have explored its use as a building block for constructing complex molecules with bioactive properties. The hydroxyl group in the molecule can undergo various transformations, such as oxidation or protection, to yield derivatives with enhanced functionality.

In terms of synthesis, methyl 6-hydroxycyclohex-1-ene-1-carboxylate can be prepared through several routes. One common method involves the esterification of 6-hydroxycyclohex-1-ene-carboxylic acid with methanol in the presence of an acid catalyst. This reaction is straightforward and efficient, making it suitable for large-scale production. Additionally, other synthetic pathways, such as ring-opening reactions or intramolecular cyclizations, have been reported in recent literature.

The physical properties of methyl 6-hydroxycyclohex-1-ene-1-carboxylate include a melting point of approximately [insert melting point]°C and a boiling point of [insert boiling point]°C. Its solubility in common solvents such as water, ethanol, and dichloromethane has been studied extensively, providing valuable insights into its behavior under different conditions. These properties are crucial for determining its suitability in various industrial and laboratory applications.

One of the most promising applications of methyl 6-hydroxycyclohex-1-ene-1-carboxylate is in the field of materials science. Researchers have investigated its use as a monomer for synthesizing polymers with tailored properties. For example, its ability to form hydrogen bonds due to the hydroxyl group can enhance the mechanical strength and thermal stability of resulting polymers. Furthermore, its ester functionality allows for easy incorporation into polymer networks through various coupling reactions.

In drug design and development, methyl 6-hydroxycyclohex-1-ene-1-carboxylate has shown potential as a lead compound for designing bioactive molecules. Its structure provides a platform for attaching various pharmacophores or functional groups that can target specific biological pathways or receptors. Recent studies have demonstrated its effectiveness as an intermediate in the synthesis of anti-inflammatory agents and antioxidants.

Another area where methyl 6-hydroxycyclohex-1-enecarboxylate has gained attention is in fragrance chemistry. Its unique aroma profile makes it an attractive candidate for use in perfumes and personal care products. The compound's ability to interact with olfactory receptors has been studied extensively, leading to its inclusion in formulations designed to evoke specific sensory experiences.

Recent advancements in green chemistry have also explored the use of methyl 6-hydroxycyclohexenecarboxylate as part of sustainable chemical processes. For instance, researchers have developed catalytic methods to synthesize this compound using renewable feedstocks or under mild reaction conditions. These approaches not only reduce environmental impact but also enhance the cost-effectiveness of production processes.

In conclusion, methyl 6-hydroxycyclco hexenecarboxylate (CAS No:86578025) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new possibilities for this compound, its role in advancing technological innovations is expected to grow significantly.

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